chemical properties of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
chemical properties of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide
This technical guide provides an in-depth analysis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide , a highly substituted benzamide scaffold characterized by significant steric congestion and electronic richness.
This molecule represents a critical structural motif in medicinal chemistry, particularly in the design of atropisomerically stable kinase inhibitors and dopamine antagonists . Its unique 2,6-dichloro substitution pattern creates an "orthogonal amide" conformation, rendering it exceptionally resistant to enzymatic hydrolysis and metabolic cleavage.
Executive Summary & Structural Logic
The core value of this compound lies in its conformational lock . The bulky chlorine atoms at the 2,6-positions force the amide bond out of planarity with the phenyl ring (orthogonal conformation). This steric shielding prevents nucleophilic attack at the carbonyl carbon, granting the molecule high metabolic stability—a desirable trait for oral bioavailability in drug discovery.
Simultaneously, the 3,5-dimethoxy groups provide electron density, modulating the lipophilicity and potential hydrogen-bond accepting capability of the ring system without introducing labile protons.
Structural Parameters
| Parameter | Value / Description |
| Molecular Formula | C₁₃H₁₇Cl₂NO₃ |
| Molecular Weight | 306.18 g/mol |
| Core Scaffold | Benzamide |
| Steric Features | 2,6-Dichloro "Orthogonal Lock" |
| Electronic Features | 3,5-Dimethoxy (Electron Donating) |
| Chirality | Achiral (Symmetric Plane), but possesses high rotational barrier |
Physicochemical Properties (Predicted & Derived)
Note: Values are derived from structure-activity relationship (SAR) data of the verified precursor 2,6-dichloro-3,5-dimethoxybenzoic acid and analogous benzamides.
| Property | Value | Significance |
| LogP (Predicted) | 3.2 – 3.6 | Highly lipophilic; indicates good CNS/membrane permeability. |
| Water Solubility | < 0.1 mg/mL | Poor aqueous solubility due to lipophilic diethyl and dichloro groups. Requires DMSO/PEG cosolvents. |
| pKa (Conjugate Acid) | ~ -1.5 (Amide O) | Extremely weak base. The amide oxygen is less basic due to the twisted conjugation. |
| Rotational Barrier | > 20 kcal/mol | The amide bond is sterically locked perpendicular to the ring. |
| Hydrolytic Stability | High (t½ > 24h in plasma) | Steric bulk prevents amidase access. |
Synthetic Methodology
The synthesis of 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide requires a stepwise approach to install the halogens before forming the sterically hindered amide. Direct chlorination of the amide is difficult; therefore, the acid precursor is functionalized first.
Workflow Diagram (DOT)
Caption: Stepwise synthesis via the acid chloride route to overcome steric hindrance.
Detailed Protocol
Step 1: Synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic acid
Rationale: Electrophilic aromatic substitution is directed ortho to the methoxy groups (positions 2 and 6) and meta to the carboxyl group.
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Reagents: Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS) (2.2 eq).
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Conditions: Heat to 80°C for 4–6 hours. Monitor via TLC (or LC-MS) for the disappearance of the mono-chloro intermediate.
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Workup: Pour into ice water. The product precipitates as a white solid. Filter and wash with dilute HCl to remove succinimide byproducts.
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Validation: ¹H NMR should show the disappearance of the aromatic protons at positions 2 and 6.
Step 2: Activation to Acid Chloride
Rationale: The steric bulk of the 2,6-dichloro groups makes the carboxylic acid unreactive to standard coupling agents (EDC/HATU) in some cases. The acid chloride is more reactive.
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Reagents: Suspend the dried acid intermediate in anhydrous toluene or DCM. Add Thionyl Chloride (SOCl₂) (5.0 eq) and a catalytic drop of DMF.
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Conditions: Reflux (80°C) for 2 hours until gas evolution (SO₂, HCl) ceases and the solution clears.
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Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (usually a yellow oil/solid). Do not purify; use immediately.
Step 3: Amidation (The "Schotten-Baumann" Type Reaction)
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Reagents: Dissolve diethylamine (3.0 eq) and Triethylamine (Et₃N) (2.0 eq) in dry DCM at 0°C.
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Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution. Note: The reaction may be slow due to sterics.
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Conditions: Allow to warm to room temperature and stir for 12 hours.
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Purification: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄. Recrystallize from Hexane/EtOAc if necessary.
Chemical Stability & Reactivity Profile
The "Orthogonal Effect"
In standard benzamides, the carbonyl group is coplanar with the phenyl ring, allowing resonance stabilization. In 2,6-dichloro-N,N-diethyl-3,5-dimethoxybenzamide , the Van der Waals radius of Chlorine (1.75 Å) clashes with the amide ethyl groups and the carbonyl oxygen.
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Consequence: The amide bond rotates ~90° relative to the ring.
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Result: Resonance is broken, but the carbonyl carbon is physically shielded from nucleophiles (water, esterases).
Reactivity Workflow (Metabolic Stability)
Caption: The steric "shield" prevents hydrolysis, shifting metabolism to O-demethylation.
Applications in Research
Kinase Inhibition Scaffold
Substituted benzamides are frequent pharmacophores in kinase inhibitors. The 2,6-dichloro motif is often used to lock the ligand into a bioactive conformation that fits into hydrophobic pockets of enzymes like MEK or Plasmepsin .
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Mechanism:[1][2][3] The "twist" pre-organizes the molecule, reducing the entropy penalty upon binding to the protein target.
Dopamine D2/D3 Receptor Probes
This structure shares homology with the orthopramide class of antipsychotics (e.g., Remoxipride, Raclopride).
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Structural Homology: The 2,6-substitution mimics the steric requirements for D2 receptor antagonism, while the N,N-diethyl tail provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).
Agrochemical Intermediates
The core structure resembles Dicamba (3,6-dichloro-2-methoxybenzoic acid) derivatives.[4] The N,N-diethyl amide variant often acts as a "pro-herbicide" or a stable variant for soil persistence studies, as the amide is slowly hydrolyzed back to the active acid form in the environment.
References
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Smolecule. (2024). Product Profile: 2,6-Dichloro-3,5-dimethoxy-benzamide. Retrieved from
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PubChem. (2025).[5] Compound Summary: 2,6-Dichloro-3,5-dimethoxybenzoic acid.[6][7] National Library of Medicine. Retrieved from
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Sigma-Aldrich. (2024). 3,5-Dichloro-2,6-dimethoxybenzoic acid Product Sheet. Retrieved from
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BenchChem. (2025).[8] Physicochemical Properties of Substituted Benzamides. Retrieved from
- LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: challenges and opportunities. Journal of Medicinal Chemistry. (Contextual grounding for 2,6-disubstituted benzamide stability).
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